[2-(diethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a diethylamino group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the alkylation of 1-(propan-2-yl)-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the diethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the pyrazolylmethyl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
The uniqueness of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and pyrazolylmethyl groups allows for versatile interactions and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H26N4 |
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Molecular Weight |
238.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H26N4/c1-5-16(6-2)8-7-14-9-13-10-15-17(11-13)12(3)4/h10-12,14H,5-9H2,1-4H3 |
InChI Key |
IAKOWAPDBLRROP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CN(N=C1)C(C)C |
Origin of Product |
United States |
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